

Physical and chemical properties of Fluvoxketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluvoxketone**

Cat. No.: **B195942**

[Get Quote](#)

Fluvoxketone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, with the chemical name 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a key synthetic intermediate in the production of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. This document provides a detailed overview of the physical and chemical properties of **Fluvoxketone**, a summary of its synthesis, and its role in the manufacturing of Fluvoxamine. While **Fluvoxketone**'s primary role is as a precursor, this guide offers a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

Physical and Chemical Properties

Fluvoxketone is a trifluoromethyl-substituted aryl ketone.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one	[2]
Synonyms	Fluvoxketone, (4-Methoxybutyl)(4-(trifluoromethyl)phenyl)methanone, 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, Fluvoxamine Impurity D	[3] [4]
CAS Number	61718-80-7	[5]
Molecular Formula	C13H15F3O2	[5]
Molecular Weight	260.25 g/mol	[5]
Melting Point	50-52 °C	[5]
Solubility	Soluble in Chloroform and Methanol	[5]
Appearance	White to off-white crystalline powder	
Storage Temperature	Refrigerator	[5]

Synthesis of Fluvoxketone

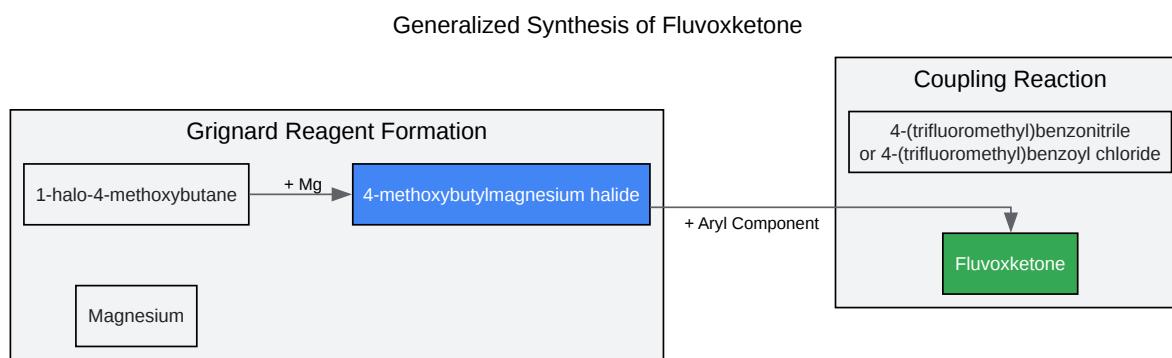
Fluvoxketone is primarily synthesized via a Grignard reaction. The general synthetic pathway involves the reaction of a Grignard reagent, prepared from a halo-methoxybutane, with a trifluoromethyl-substituted benzonitrile or benzoyl chloride.

Experimental Protocol: Synthesis of Fluvoxketone (Generalized from Patent Literature)

Disclaimer: The following is a generalized protocol synthesized from patent literature and should be adapted and optimized for specific laboratory conditions.

Materials:

- Magnesium turnings
- 1-chloro-4-methoxybutane
- 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride
- Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
- Iodine (for initiation)
- Hydrochloric acid (for quenching)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)


Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Dissolve 1-chloro-4-methoxybutane in an anhydrous solvent and add it dropwise to the magnesium turnings.
 - The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
- Reaction with the Aryl Component:
 - Dissolve 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride in an anhydrous solvent.
 - Cool the Grignard reagent solution in an ice bath.

- Slowly add the solution of the aryl component to the Grignard reagent with vigorous stirring.
- Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography.

• Work-up and Purification:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Fluvoxketone** by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

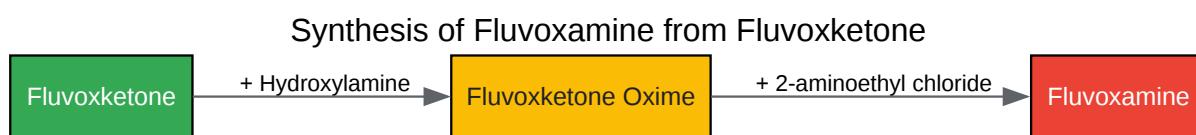
Caption: Generalized synthetic pathway for **Fluvoxketone**.

Role in Fluvoxamine Synthesis

Fluvoxketone is the direct precursor to Fluvoxamine. The ketone group of **Fluvoxketone** is converted to an oxime, which is then O-alkylated with 2-aminoethyl chloride to yield Fluvoxamine.

Experimental Protocol: Synthesis of Fluvoxamine from Fluvoxketone (Generalized)

Disclaimer: This is a generalized protocol and should be adapted for specific laboratory conditions.


Materials:

- **Fluvoxketone**
- Hydroxylamine hydrochloride
- Base (e.g., sodium hydroxide, potassium hydroxide)
- Solvent (e.g., ethanol, water)
- 2-chloroethylamine hydrochloride
- Phase transfer catalyst (optional)

Procedure:

- Oxime Formation:
 - Dissolve **Fluvoxketone** in a suitable solvent.
 - Add hydroxylamine hydrochloride and a base.
 - Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
 - Isolate the resulting oxime by extraction and purification.
- O-Alkylation:

- Dissolve the oxime in a suitable solvent.
- Add a base and 2-chloroethylamine hydrochloride.
- The reaction may be heated to reflux.
- After completion, the reaction mixture is worked up by extraction and purification to yield Fluvoxamine.

[Click to download full resolution via product page](#)

Caption: Conversion of **Fluvoxketone** to Fluvoxamine.

Biological Activity and Signaling Pathways


There is currently no significant scientific literature detailing the specific biological activity or signaling pathways of **Fluvoxketone** itself. As a synthetic intermediate, its primary relevance is in its conversion to the pharmacologically active compound, Fluvoxamine.

The biological activity and signaling pathways of Fluvoxamine are well-documented. Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.^[6] This enhancement of serotonergic neurotransmission is believed to be the basis for its therapeutic effects in depression and other psychiatric disorders.

Furthermore, Fluvoxamine is also known to be a potent agonist of the sigma-1 receptor ($\sigma 1R$).^[7] The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. The agonism of Fluvoxamine at the sigma-1 receptor may contribute to its therapeutic effects, potentially through modulation of neuroinflammation and

cellular stress responses. It is important to reiterate that this information pertains to Fluvoxamine and not directly to **Fluvoxketone**.

Signaling Pathway of Fluvoxamine (Not Fluvoxketone)

[Click to download full resolution via product page](#)

Caption: Primary signaling targets of Fluvoxamine.

Conclusion

Fluvoxketone is a well-characterized chemical compound with a critical role as an intermediate in the synthesis of the widely used antidepressant, Fluvoxamine. While it does not possess known pharmacological activity itself, a thorough understanding of its physical and chemical properties, as well as its synthesis, is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of Fluvoxamine and related compounds. This guide provides a consolidated resource of the available technical information on **Fluvoxketone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents [patents.google.com]
- 2. 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone | 61718-80-7 [chemicalbook.com]
- 3. 5-Methoxy-4'-(trifluoromethyl)valerophenone | C13H15F3O2 | CID 527103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101602658B - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. fluvoxamine impurity D | CAS 61718-80-7 | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Physical and chemical properties of Fluvoxketone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195942#physical-and-chemical-properties-of-fluvoxketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com